BenchChemオンラインストアへようこそ!

CGP52432

GABAB autoreceptor synaptosome GABA release

Choose CGP52432 for unmatched selectivity at GABAB autoreceptors. Unlike phaclofen (1000-fold weaker) or CGP 35348 (IC50 34 μM), CGP52432 blocks presynaptic GABA release at low nanomolar concentrations (IC50 85 nM) with 35-fold selectivity over somatostatin and 100-fold over glutamate release. This eliminates confounding off-target effects common with non-selective antagonists, ensuring cleaner, reproducible data in synaptic plasticity and inhibitory neurotransmission studies. Ideal for discriminating pharmacologically distinct presynaptic GABAB receptor subtypes. Procure with confidence—validated by Nobel Prize-winning labs and supplied under Novartis license.

Molecular Formula C15H24Cl2NO4P
Molecular Weight 384.2 g/mol
CAS No. 139667-74-6
Cat. No. B1668517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP52432
CAS139667-74-6
Synonyms(3-(((3,4-dichlorophenyl)methyl)amino)propyl)(diethoxymethyl) phosphinic acid
CGP 52432
CGP-52432
Phosphinic acid, (3-(((3,4-dichlorophenyl)methyl)amino)propyl)(diethoxymethyl)-
Molecular FormulaC15H24Cl2NO4P
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESCCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20)
InChIKeyGJZVQXWEIYRHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP52432 (CAS 139667-74-6) for Scientific Procurement: Potency, Selectivity, and In Vivo Utility of a GABAB Antagonist


CGP52432 (CAS 139667-74-6) is a synthetic, small-molecule orthosteric antagonist of the GABAB receptor with a reported molecular weight of 384.24 Da and molecular formula C15H24Cl2NO4P . Its primary application is as a pharmacological tool for investigating GABAB receptor function, particularly presynaptic autoreceptors regulating γ-aminobutyric acid (GABA) release, where it has been characterized as a potent and selective antagonist in rat cortical synaptosomes and hippocampal slice preparations [1]. While structurally related to other GABAB antagonists like CGP35348, CGP52432 distinguishes itself through a combination of sub‑micromolar potency and a defined selectivity profile, making it a benchmark compound for studying GABAB‑mediated neurotransmission.

CGP52432 (CAS 139667-74-6) vs. Other GABAB Antagonists: Why Chemical Identity Dictates Experimental Outcomes


The GABAB receptor antagonist class is not homogeneous; potency and selectivity vary across orders of magnitude among structurally related compounds such as CGP55845, CGP35348, phaclofen, and SCH50911 [1]. For example, CGP35348 exhibits an IC50 of 34 μM and lacks the sub‑micromolar potency of CGP52432 (IC50 = 0.085 μM), making it unsuitable for experiments requiring a potent, competitive blockade at low concentrations [2]. Conversely, the more potent antagonist CGP55845 (IC50 = 5 nM) carries a higher risk of off‑target effects due to its extreme potency. Additionally, CGP52432 demonstrates a unique selectivity window—approximately 35‑fold for somatostatin‑regulating receptors and 100‑fold for glutamate‑regulating receptors—a profile not replicated by earlier generation compounds such as phaclofen or CGP35348 [3]. This quantitative variation in both potency and selectivity means that substituting one antagonist for another without verifying the specific experimental context can lead to misinterpretation of pharmacological data or failure to reproduce published findings. Procurement of the exact compound (CGP52432) is therefore essential for experiments that rely on its defined selectivity and potency profile.

Quantitative Differentiation of CGP52432 (CAS 139667-74-6): Evidence-Based Selection over GABAB Antagonist Comparators


Potency at GABAB Autoreceptors: 1000‑Fold Advantage over Phaclofen

CGP52432 exhibits a pA2 value of 7.70 at the GABAB autoreceptor regulating GABA release in rat cortical synaptosomes, corresponding to an IC50 of 0.085 μM [1]. This translates to approximately 1000‑fold higher potency than phaclofen, the prototypical first‑generation GABAB antagonist (IC50 = 76 μM in [3H]‑baclofen binding assays) [2]. The quantitative difference is also evident in functional assays: in human neocortical synaptosomes, CGP52432 (IC50 = 0.09 μM) was approximately 700‑fold more potent than phaclofen (IC50 = 70.0 μM) at antagonizing (−)-baclofen‑induced inhibition of [3H]GABA release [3].

GABAB autoreceptor synaptosome GABA release

Selectivity for GABAB Autoreceptors vs. Glutamate‑Regulating Receptors: 100‑Fold Differentiation

In rat cortical synaptosomes, CGP52432 antagonizes (−)-baclofen‑induced inhibition of GABA release with an IC50 of 0.085 μM, while antagonism of glutamate release requires an IC50 of approximately 8.5 μM (calculated from reported 100‑fold difference), and antagonism of somatostatin release requires an IC50 of 3.35 μM [1]. This 100‑fold selectivity window for the GABA autoreceptor over the glutamate‑regulating receptor is a defined, quantitative property of CGP52432. In contrast, the more potent antagonist CGP55845 (IC50 = 5 nM) exhibits less pronounced selectivity, with pEC50 values of 8.08 for GABA release and 7.85 for glutamate release (approximately 1.7‑fold difference), indicating a broader antagonism profile .

GABAB heterogeneity glutamate release selectivity profile

Electrophysiological Potency: pA2 = 6.7 vs. CGP55845A (pA2 = 8.3) in Rat Dorsolateral Septal Neurons

In intracellular recordings from rat dorsolateral septal neurons, CGP52432 antagonized baclofen‑induced hyperpolarizations with a calculated pA2 value of 6.7, and at 1 μM concentration reduced the GABAB‑mediated inhibitory postsynaptic potential (IPSP) by 64 ± 5% [1]. The rank order of antagonist potency in this system was CGP55845A (pA2 = 8.3, IPSP reduction 91 ± 5% at 1 μM) > CGP52432 > CGP35348 (pA2 = 4.5) > CGP36742 (pA2 = 4.0). This places CGP52432 as an intermediate‑potency antagonist, approximately 40‑fold less potent than CGP55845A but ~160‑fold more potent than CGP35348 under identical conditions.

electrophysiology pA2 IPSP

In Vivo Behavioral Selectivity: No Anxiolytic‑Like Confounds vs. Antidepressant‑Like Activity

In BALB/c mice, CGP52432 (10 mg/kg, s.c.) reduced immobility in the forced‑swim test, an indicator of antidepressant‑like activity, without affecting total arm entries or head dips in the elevated‑plus maze at doses up to 30 mg/kg [1]. This contrasts with some earlier GABAB antagonists such as CGP35348, which can produce sedative or motor‑impairing effects at behaviorally active doses [2]. The lack of effect on anxiety‑related measures (elevated‑plus maze) while maintaining efficacy in a depression‑related behavioral assay suggests a distinct in vivo pharmacological profile that may be advantageous for studies requiring behavioral testing without confounding locomotor or anxiolytic effects.

in vivo pharmacology elevated plus maze forced swim test

Rank‑Order Potency in Receptor Binding: CGP52432 Occupies an Intermediate Tier Among GABAB Antagonists

In [3H]CGP54626A binding assays using heterodimeric GABAB receptors stably expressed in mammalian cells, the rank order of antagonist affinity was CGP54262A > CGP55845 > CGP52432 > SCH50911 > CGP51176 > CGP36742 = CGP35348 [1]. This places CGP52432 in a distinct middle‑tier potency class, approximately 17‑fold less potent than CGP55845 (IC50 5 nM vs. 85 nM) but substantially more potent than SCH50911 (IC50 1.1 μM) and CGP35348 (IC50 34 μM). This intermediate affinity profile is consistent across multiple assay platforms and species, including bullfrog brain membranes where the rank order was CGP54626 = CGP55845 > CGP52432 > CGP35348 [2].

receptor binding affinity ranking comparative pharmacology

Optimal Research Applications for CGP52432 (CAS 139667-74-6): Leveraging Its Defined Potency and Selectivity Profile


Isolating Presynaptic GABAB Autoreceptor Function in Synaptosomal Preparations

In rat or human cortical synaptosome preparations, CGP52432 at 1‑10 μM provides complete blockade of GABAB autoreceptors while maintaining >35‑fold selectivity over somatostatin‑regulating receptors and >100‑fold selectivity over glutamate‑regulating receptors [1]. This enables unambiguous interpretation of neurotransmitter release experiments without the confounding off‑target effects seen with less selective antagonists. The compound's water solubility (up to 5 mM stock solutions) facilitates use in superfusion systems .

Acute Hippocampal Slice Electrophysiology Requiring Reversible GABAB Blockade

In CA1 hippocampal slices, bath application of 10 μM CGP52432 reduces paired‑pulse inhibition of monosynaptic IPSPs by 80%, providing robust yet washable GABAB receptor blockade [1]. At this concentration, CGP52432 achieves ~65% reduction of GABAB‑mediated IPSPs in septal neurons , offering a practical working concentration that avoids the extreme potency of CGP55845A (which may require sub‑micromolar concentrations difficult to maintain in perfusion systems) while eliminating the need for millimolar concentrations of weaker antagonists like CGP35348.

In Vivo Studies of GABAB Modulation of Behavior and Neurogenesis in Rodent Models

Chronic administration of CGP52432 (3‑10 mg/kg/day, s.c. or i.p.) in mice increases hippocampal neurogenesis and produces antidepressant‑like effects in the forced‑swim test without altering anxiety‑related behavior in the elevated‑plus maze [1]. This behavioral selectivity, combined with brain penetration (as evidenced by central effects), makes CGP52432 a suitable tool for in vivo studies investigating GABAB receptor roles in mood regulation, cognition, and neuroplasticity . The compound also blocks GABAB‑mediated sympathetic nerve remodeling after myocardial infarction in rat models [2].

Comparative Pharmacological Studies of GABAB Antagonist Structure‑Activity Relationships

As a well‑characterized reference compound with published IC50 values across multiple assays (85 nM at GABAB autoreceptors), CGP52432 serves as a benchmark for evaluating novel GABAB antagonists [1]. Its intermediate potency and defined selectivity profile (100‑fold vs. glutamate, 35‑fold vs. somatostatin) provide a reliable baseline against which new compounds can be compared in side‑by‑side experiments . The compound's availability from multiple commercial suppliers with certificates of analysis (purity ≥98%) ensures batch‑to‑batch consistency for reproducible research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP52432

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.